QL-X-138

Beschreibung

Eigenschaften

CAS-Nummer |

1469988-63-3 |

|---|---|

Molekularformel |

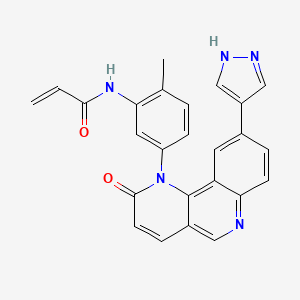

C25H19N5O2 |

Molekulargewicht |

421.4 g/mol |

IUPAC-Name |

N-[2-methyl-5-[2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1-yl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C25H19N5O2/c1-3-23(31)29-22-11-19(7-4-15(22)2)30-24(32)9-6-17-12-26-21-8-5-16(10-20(21)25(17)30)18-13-27-28-14-18/h3-14H,1H2,2H3,(H,27,28)(H,29,31) |

InChI-Schlüssel |

JMVDIGHUQAXWIE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CNN=C5)NC(=O)C=C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of QL-X-138: A Dual BTK/MNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of QL-X-138, a novel dual kinase inhibitor targeting Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinases (MNK1/2). The information presented is collated from preclinical studies to serve as a detailed resource for professionals in the field of oncology and drug development.

Executive Summary

This compound is a potent, selective dual kinase inhibitor designed to simultaneously block two key signaling pathways implicated in the proliferation and survival of B-cell malignancies.[1][2] It demonstrates a unique dual-binding mechanism, covalently inhibiting BTK and non-covalently inhibiting MNK1 and MNK2.[1] This dual action leads to enhanced anti-proliferative effects and induction of apoptosis in various lymphoma and leukemia cell lines, as well as primary patient cells, compared to single-target inhibitors.[1][2] Preclinical data indicate that this compound effectively arrests the cell cycle at the G0-G1 phase and shows significant potential as a therapeutic strategy for B-cell cancers like acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1][2][3]

Core Mechanism of Action

This compound's primary mechanism of action is the dual inhibition of BTK and MNK kinases, which are critical components of separate but essential oncogenic signaling pathways.

Molecular Interaction with BTK (Covalent Inhibition)

This compound acts as an irreversible inhibitor of BTK.[4] Molecular modeling and kinase assays reveal a specific and covalent mode of binding:

-

Covalent Bonding: The acrylamide "warhead" on the this compound molecule forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of BTK.[5] This irreversible binding ensures sustained inactivation of the kinase.

-

Hinge Binding: The inhibitor also establishes non-covalent interactions, including a hinge binding with Methionine 477 (Met477) and a hydrogen bond with Lysine 430 (Lys430), which contribute to its high affinity and specificity.[5]

Molecular Interaction with MNK1/2 (Non-Covalent Inhibition)

In contrast to its interaction with BTK, this compound binds to MNK1 and MNK2 in a reversible, non-covalent manner.[1] Studies have shown that the inhibitory activity of this compound against MNK2 decreases significantly with higher concentrations of ATP, suggesting an ATP-competitive binding mode.[1] Docking studies indicate that the inhibitor likely forms a hinge hydrogen bond with Met162 in the MNK2 kinase structure.[5]

Affected Signaling Pathways

By targeting both BTK and MNK, this compound disrupts two major signaling cascades crucial for cancer cell survival and proliferation.

Inhibition of the B-Cell Receptor (BCR) Signaling Pathway

BTK is a central enzyme in the B-Cell Receptor (BCR) signaling pathway, which is vital for the maturation, activation, and survival of B-cells.[1][2][3] In many B-cell cancers, this pathway is constitutively active. This compound's inhibition of BTK effectively shuts down this signaling cascade.

-

Upstream Activation: Upon BCR activation, upstream kinases like LYN and SYK phosphorylate BTK.

-

This compound Intervention: this compound covalently binds to BTK, preventing its autophosphorylation and its subsequent activation.

-

Downstream Effects: The inactivation of BTK blocks the phosphorylation of its key substrate, Phospholipase C gamma 2 (PLCγ2).[5] This, in turn, prevents the activation of downstream effectors such as DAG and IP3, which are necessary for calcium mobilization and the activation of transcription factors (e.g., NF-κB) that promote cell proliferation and survival.

Figure 1. Inhibition of the BCR signaling pathway by this compound.

Inhibition of the RAF/MEK/ERK/MNK Signaling Pathway

MNK kinases are downstream effectors of the Ras/Raf/MEK/ERK (MAPK) pathway, which regulates protein synthesis and is frequently dysregulated in cancer.[1][3]

-

Upstream Activation: Growth factor signaling activates the MAPK cascade, leading to the phosphorylation and activation of ERK.

-

MNK Activation: Activated ERK then phosphorylates and activates MNK1/2.

-

This compound Intervention: this compound competitively binds to the ATP pocket of MNK, preventing its activation.

-

Downstream Effects: Inactive MNK cannot phosphorylate its primary target, the eukaryotic initiation factor 4E (eIF4E).[3] This suppresses the initiation of cap-dependent translation of key oncogenic proteins, such as c-Myc, thereby reducing cell proliferation.

Figure 2. Inhibition of the MAPK/MNK signaling pathway by this compound.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various in vitro assays.

Table 1: Kinase Inhibitory Activity

| Target Kinase | Binding Mode | IC₅₀ (nM) |

| BTK | Covalent | 9.4 |

| MNK1 | Non-covalent | 107.4 |

| MNK2 | Non-covalent | 26.0 |

| Data sourced from MedchemExpress and Wu et al., 2016.[3][6] |

Table 2: Cellular Pathway Inhibition (Ramos Burkitt's Lymphoma Cell Line)

| Cellular Target | Assay Measurement | EC₅₀ (nM) |

| BTK Autophosphorylation | p-BTK (Y223) Levels | 11.0 |

| BTK Downstream Signaling | p-PLCγ2 (Y1217) Levels | 57.0 |

| Data sourced from Wu et al., 2016.[5] |

Table 3: Anti-Proliferative Activity (GI₅₀)

| Cell Line | Cancer Type | GI₅₀ (µM) after 72h |

| TMD8 | Diffuse Large B-cell Lymphoma | 0.31 |

| U2932 | Diffuse Large B-cell Lymphoma | 1.2 |

| Ramos | Burkitt's Lymphoma | 0.49 |

| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |

| SKM-1 | Acute Myeloid Leukemia | 0.4 |

| NOMO-1 | Acute Myeloid Leukemia | 0.23 |

| U937 | Acute Myeloid Leukemia | 0.95 |

| NALM6 | B-cell Precursor Leukemia | 0.23 |

| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |

| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |

| Data sourced from MedchemExpress.[6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (IP Kinase Assay)

Objective: To determine the IC₅₀ values of this compound against BTK, MNK1, and MNK2.

Methodology:

-

Kinase Immunoprecipitation: Target kinases (BTK, MNK1, MNK2) are immunoprecipitated from lysates of relevant cell lines (e.g., Ramos cells for BTK, HEK293T cells overexpressing MNKs) using specific antibodies conjugated to protein A/G beads.

-

Inhibitor Incubation: The immunoprecipitated kinase-bead complexes are washed and then incubated with varying concentrations of this compound (typically in a serial dilution from 1 nM to 10 µM) for 30-60 minutes at room temperature. A DMSO control is run in parallel.

-

Kinase Reaction: The kinase reaction is initiated by adding a reaction buffer containing a kinase-specific substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1) and radiolabeled ATP ([γ-³²P]ATP). The reaction proceeds for 30 minutes at 30°C.

-

Quantification: The reaction is stopped, and the phosphorylated substrate is separated via SDS-PAGE. The gel is exposed to a phosphor screen, and the radioactivity of the bands corresponding to the phosphorylated substrate is quantified using a phosphorimager.

-

Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve using graphing software (e.g., GraphPad Prism).

Figure 3. Workflow for the in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (Western Blot)

Objective: To measure the effect of this compound on the phosphorylation of BTK and its downstream target PLCγ2 in a cellular context.

Methodology:

-

Cell Culture and Treatment: Ramos cells are seeded in 6-well plates and allowed to adhere. The cells are then serum-starved for 4-6 hours before being treated with various concentrations of this compound for 2 hours.

-

Cell Stimulation: Following inhibitor treatment, cells are stimulated with an activating agent (e.g., anti-IgM antibody) for 10-15 minutes to induce BCR pathway signaling.

-

Lysis: Cells are washed with cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk and then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (p-BTK Y223, p-PLCγ2 Y1217) and total proteins (Total BTK, Total PLCγ2, and a loading control like GAPDH or β-actin).

-

Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Data Analysis: Band intensities are quantified using image analysis software (e.g., ImageJ). The ratio of phosphorylated protein to total protein is calculated for each treatment condition. The EC₅₀ is determined by plotting the normalized phosphorylation levels against the drug concentration.

Cell Proliferation Assay (MTS/MTT Assay)

Objective: To determine the anti-proliferative activity (GI₅₀) of this compound across a panel of cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to incubate for 24 hours.

-

Drug Treatment: A serial dilution of this compound is prepared, and cells are treated with a range of concentrations (e.g., 0.01 µM to 10 µM) for 72 hours. A vehicle control (DMSO) is included.

-

Reagent Addition: After the incubation period, a tetrazolium-based reagent (e.g., MTS or MTT) is added to each well.

-

Incubation: The plates are incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the reagent into a colored formazan product.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of growth inhibition. The GI₅₀ (concentration causing 50% growth inhibition) is calculated using a non-linear regression model.

Cell Cycle Analysis (Flow Cytometry)

Objective: To assess the effect of this compound on cell cycle progression.

Methodology:

-

Treatment: Cancer cells (e.g., Ramos) are treated with this compound at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) or DMSO for 24, 48, and 72 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA in each cell.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software (e.g., ModFit LT). The results are compared between treated and control groups to identify any cell cycle arrest.[3]

References

QL-X-138: A Technical Guide to its Covalent Engagement of Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QL-X-138, a dual kinase inhibitor that demonstrates a covalent mode of action against Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies, and covalent inhibition represents a key therapeutic strategy.[1] This document details the binding mechanism, quantitative biochemical and cellular data, and the experimental protocols used to characterize the interaction of this compound with BTK.

Introduction to this compound and Covalent BTK Inhibition

This compound is a potent and selective dual kinase inhibitor that uniquely exhibits a covalent binding mechanism to Bruton's tyrosine kinase (BTK) and a non-covalent interaction with mitogen-activated protein kinase-interacting kinases (MNKs).[1][2] The covalent inhibition of BTK is achieved through the formation of an irreversible bond with a specific cysteine residue, Cys481, located within the ATP-binding site of the kinase.[3] This targeted covalent modification leads to the durable inactivation of BTK, a critical component of the B-cell receptor (BCR) signaling pathway that is essential for B-cell maturation, proliferation, and survival.[1] The dysregulation of this pathway is a hallmark of various B-cell malignancies, making covalent BTK inhibitors a cornerstone of targeted therapy.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound, providing a comparative view of its biochemical potency against its targets and its anti-proliferative effects in various cancer cell lines.

Table 1: Biochemical Potency of this compound [4][5]

| Target Kinase | Mode of Binding | IC50 (nM) |

| BTK | Covalent | 9.4 |

| MNK1 | Non-covalent | 107.4 |

| MNK2 | Non-covalent | 26 |

Table 2: Anti-Proliferative Activity of this compound (GI50, µM) [5]

| Cell Line | Cancer Type | GI50 (µM) |

| TMD8 | Diffuse Large B-cell Lymphoma | 0.31 |

| U2932 | Diffuse Large B-cell Lymphoma | 1.2 |

| Ramos | Burkitt's Lymphoma | 0.49 |

| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |

| SKM-1 | Acute Myeloid Leukemia | 0.4 |

| NOMO-1 | Acute Myeloid Leukemia | 0.23 |

| NB4 | Acute Promyelocytic Leukemia | 0.95 |

| HEL | Erythroleukemia | 1.2 |

| U937 | Histiocytic Lymphoma | 1.4 |

| NALM6 | B-cell Precursor Leukemia | 0.23 |

| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |

| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |

| Hs 505.T | T-cell Lymphoma | 1.0 |

| REC-1 | Mantle Cell Lymphoma | 2.4 |

Signaling Pathways and Mechanism of Action

BTK Signaling Pathway

BTK is a crucial kinase in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to its full activation. Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of signaling events that ultimately promote B-cell proliferation, survival, and activation.[6]

Caption: Simplified BTK signaling pathway and the point of covalent inhibition by this compound.

Covalent Binding Mechanism of this compound to BTK

This compound possesses an acrylamide "warhead" that acts as a Michael acceptor. This electrophilic group is positioned to react with the nucleophilic thiol of the Cys481 residue in the ATP-binding pocket of BTK. The formation of this covalent bond is irreversible and leads to the permanent inactivation of the enzyme.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Non-Covalent Inhibition of MAP Kinase-Interacting Kinases (MNK) by QL-X-138

For Researchers, Scientists, and Drug Development Professionals

Abstract

QL-X-138 is a novel dual-kinase inhibitor targeting Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK1 and MNK2). While its interaction with BTK is covalent, this guide focuses on the distinct, non-covalent binding mechanism of this compound to MNK1 and MNK2. This document provides a comprehensive overview of the binding characteristics, the underlying signaling pathways, and the experimental methodologies used to elucidate this non-covalent interaction. The information presented is intended to support further research and development of selective kinase inhibitors.

Introduction to this compound and its Dual Kinase Specificity

This compound has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique dual-inhibitory action against two distinct kinase families. It potently inhibits BTK, a key regulator in B-cell receptor signaling, through a covalent binding mechanism. Concurrently, this compound demonstrates inhibitory activity against MNK1 and MNK2, serine/threonine kinases that are crucial downstream effectors in the MAPK signaling pathway, via a non-covalent, reversible binding mode.[1][2][3][4][5] This dual-targeting capability, particularly the non-covalent engagement of MNKs, presents a compelling strategy for overcoming resistance mechanisms and enhancing therapeutic efficacy in various malignancies.

The MNK Signaling Pathway: A Key Target in Oncology

The MAP kinase-interacting kinases (MNKs) are activated by the ERK and p38 MAP kinase pathways.[6] Once activated, MNKs phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical component in the initiation of mRNA translation.[7] The phosphorylation of eIF4E enhances the translation of a subset of mRNAs that encode for proteins involved in cell growth, proliferation, and survival. Dysregulation of the MNK-eIF4E axis is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

Quantitative Analysis of this compound Binding to MNK1 and MNK2

The inhibitory potency of this compound against MNK1 and MNK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. While comprehensive kinetic parameters such as Kd, kon, and koff from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are not publicly available at the time of this writing, the IC50 values provide a clear indication of the potent, non-covalent inhibition of MNK kinases by this compound.

| Kinase Target | IC50 (nM) | Binding Mode |

| MNK1 | 107.4 | Non-covalent |

| MNK2 | 26 | Non-covalent |

| BTK | 9.4 | Covalent |

| Data compiled from publicly available sources.[1][5] |

Structural Insights into the Non-Covalent Interaction

Molecular docking studies have provided valuable insights into the non-covalent binding mode of this compound within the ATP-binding pocket of MNK2. These computational models suggest that the tricyclic core of this compound is anchored in the hinge region of the kinase through a hydrogen bond with the backbone nitrogen of Met162. Additionally, the acrylamide "warhead," which forms a covalent bond with Cys481 in BTK, engages in non-covalent interactions within the MNK2 active site, forming two hydrogen bonds with residues Cys225 and Glu209. This network of hydrogen bonds and other non-covalent interactions, such as van der Waals forces, contributes to the stable and reversible binding of this compound to MNK2.

Experimental Protocols for Characterizing Non-Covalent Binding

The determination of the non-covalent binding of this compound to MNK kinases involves a series of biochemical assays designed to assess inhibitory potency and differentiate between reversible and irreversible binding mechanisms.

In Vitro MNK1/2 Kinase Assay (Representative Protocol)

This protocol is a representative example based on the commonly used ADP-Glo™ Kinase Assay for measuring kinase activity.

Objective: To determine the IC50 value of this compound against MNK1 and MNK2.

Materials:

-

Recombinant human MNK1 and MNK2 enzymes

-

MNK kinase substrate (e.g., a synthetic peptide derived from eIF4E)

-

This compound (serially diluted)

-

ATP

-

Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of MNK1 or MNK2 and the kinase substrate in kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Enzyme-Inhibitor Pre-incubation: Add the enzyme/substrate solution to the wells containing the inhibitor and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Kinase Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for ATP consumption.

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ATP Competition Assay

Objective: To determine if this compound binds to the ATP-binding site of MNK in a competitive manner.

Procedure: The in vitro kinase assay described above is performed with a fixed concentration of this compound and varying concentrations of ATP. The IC50 value of this compound is determined at each ATP concentration.

Interpretation of Results:

-

If this compound is an ATP-competitive inhibitor, its IC50 value will increase with increasing ATP concentrations. This is because higher concentrations of the natural substrate (ATP) are required to outcompete the inhibitor for binding to the active site.

-

If the inhibitor is non-competitive or uncompetitive, its IC50 value will not be significantly affected by the ATP concentration.

Studies have shown that with higher ATP concentrations, the inhibitory activity of this compound against MNK2 is significantly decreased, indicating that this compound acts as an ATP-competitive, non-covalent inhibitor of MNK kinases.[6]

Conclusion

This compound represents a compelling example of a dual-kinase inhibitor with distinct modes of action for its two targets. Its non-covalent, ATP-competitive inhibition of MNK1 and MNK2 provides a valuable mechanism for modulating the oncogenic MNK-eIF4E signaling axis. The data and methodologies presented in this guide offer a technical foundation for researchers and drug developers working on the next generation of kinase inhibitors. A thorough understanding of the non-covalent binding of this compound to MNKs can inform the design of more selective and potent inhibitors with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 3. content.protocols.io [content.protocols.io]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 7. srvr.in [srvr.in]

The Structure-Based Design of QL-X-138: A Dual BTK/MNK Inhibitor for B-Cell Malignancies

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

QL-X-138 is a novel, potent dual inhibitor of Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinase (MNK). Developed through a meticulous structure-based drug design approach, this compound exhibits a unique inhibitory mechanism, covalently binding to BTK and non-covalently to MNK.[1] This dual-action profile allows for the simultaneous blockade of two key signaling pathways implicated in the pathogenesis of various B-cell malignancies: the B-cell receptor (BCR) signaling pathway and the RAF-MEK-ERK-MNK signaling pathway.[1] This whitepaper provides an in-depth technical guide to the structure-based design, mechanism of action, and preclinical evaluation of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction: The Rationale for Dual BTK/MNK Inhibition

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell cancers, making BTK a validated therapeutic target. Mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2) are key downstream effectors of the RAF-MEK-ERK signaling cascade, which plays a crucial role in regulating protein synthesis and cell proliferation.[1] The simultaneous inhibition of both BTK and MNK offers a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy in B-cell malignancies.

The development of this compound was guided by the hypothesis that a dual inhibitor could achieve a synergistic anti-cancer effect. The structure-based design approach was instrumental in discovering a molecule with the desired dual-binding characteristics and potent inhibitory activity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary targets and a panel of cancer cell lines. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Binding Mechanism |

| BTK | 9.4 | Covalent |

| MNK1 | 107.4 | Non-covalent |

| MNK2 | 26 | Non-covalent |

| Table 1: In vitro inhibitory activity of this compound against target kinases. |

| Cell Line | Cancer Type | GI50 (µM) |

| TMD8 | Diffuse Large B-cell Lymphoma | 0.31 |

| U2932 | Diffuse Large B-cell Lymphoma | 1.2 |

| Ramos | Burkitt's Lymphoma | 0.49 |

| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |

| SKM-1 | Acute Myeloid Leukemia | 0.4 |

| NOMO-1 | Acute Myeloid Leukemia | 0.23 |

| NB4 | Acute Promyelocytic Leukemia | 0.95 |

| HEL | Erythroleukemia | 1.2 |

| U937 | Histiocytic Lymphoma | 1.4 |

| NALM6 | B-cell Precursor Leukemia | 0.23 |

| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |

| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |

| Hs 505.T | T-cell Lymphoma | 1.0 |

| REC-1 | Mantle Cell Lymphoma | 2.4 |

| Table 2: Anti-proliferative activity of this compound in various lymphoma and leukemia cell lines. |

Structure-Based Drug Design and Binding Mode

The design of this compound originated from the mTOR inhibitor Torin2.[2] Through a structure-based approach, medicinal chemists utilized the X-ray crystal structures of BTK and MNK to guide the chemical modifications of the lead compound. This rational design process led to the discovery of this compound, a molecule with a distinct tricyclic core and an acrylamide "warhead" responsible for its covalent interaction with BTK.

Binding with BTK: Molecular modeling studies, using the BTK kinase X-ray structure (PDB ID: 3GEN), revealed that this compound forms a hinge binding interaction with Met477 and a hydrogen bond with Lys430.[3] The acrylamide moiety of this compound is positioned to form a covalent bond with the Cys481 residue in the ATP-binding site of BTK, leading to irreversible inhibition.[3]

Binding with MNK: In contrast, the interaction with MNK2 (PDB ID: 2HW7) is non-covalent. Molecular modeling suggests that the tricyclic core of this compound is anchored in the hinge region through a hydrogen bond with the backbone NH of Met162. The acrylamide group forms two hydrogen bonds with residues Cys225 and Glu209.[4]

The X-ray crystal structure of a related compound bound to EGFR (T790M) (PDB ID: 4WD5) provided further structural insights that likely informed the design of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously inhibiting the B-cell receptor (BCR) signaling pathway and the RAF-MEK-ERK-MNK signaling pathway.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including BTK. Activated BTK plays a crucial role in relaying signals that promote B-cell survival and proliferation. By covalently binding to and irreversibly inhibiting BTK, this compound effectively shuts down this pro-survival signaling.

Caption: BCR Signaling Pathway Inhibition by this compound.

RAF-MEK-ERK-MNK Signaling Pathway

The RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and protein synthesis. MNK1 and MNK2 are downstream kinases in this pathway, activated by ERK. Activated MNK phosphorylates the eukaryotic translation initiation factor 4E (eIF4E), a key step in promoting the translation of proteins involved in cell growth and proliferation. This compound's non-covalent inhibition of MNK1 and MNK2 blocks this critical step.

Caption: RAF-MEK-ERK-MNK Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used in the evaluation of this compound.

Immunoprecipitation (IP) Kinase Assay

This assay is used to determine the in vitro inhibitory activity of this compound against its target kinases.

Materials:

-

Cell lysate containing the target kinase (BTK, MNK1, or MNK2)

-

Antibody specific to the target kinase

-

Protein A/G agarose beads

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

Substrate peptide for the kinase

-

This compound at various concentrations

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Detection reagents (e.g., scintillation counter, luminescence reader)

Procedure:

-

Immunoprecipitation:

-

Incubate cell lysate with the specific antibody for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash three times with wash buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add this compound at the desired concentrations and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP and the substrate peptide.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Terminate the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

-

Quantify the phosphorylation of the substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP, luminescence for ADP-Glo assay).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT or MTS Assay)

This assay measures the anti-proliferative activity of this compound against cancer cell lines.

Materials:

-

Lymphoma or leukemia cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or a specialized detergent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 72 hours).

-

MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines treated with this compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining:

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add more binding buffer to each sample.

-

Analyze the stained cells on a flow cytometer.

-

-

Data Analysis:

-

Quantify the percentage of cells in different populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

-

Protein Crystallography

This technique is used to determine the three-dimensional structure of a protein, which is fundamental for structure-based drug design.

Materials:

-

Highly purified and concentrated protein (e.g., BTK or MNK kinase domain)

-

Crystallization screens (a variety of buffer, salt, and precipitant conditions)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscope for crystal visualization

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Crystallization Screening:

-

Set up crystallization trials by mixing the purified protein with a wide range of crystallization solutions in the crystallization plates.

-

Incubate the plates under controlled temperature conditions.

-

Regularly monitor the plates for crystal formation using a microscope.

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions (e.g., by varying the pH, precipitant concentration, or protein concentration) to obtain larger, well-diffracting crystals.

-

-

X-ray Diffraction Data Collection:

-

Soak the crystal in a cryoprotectant solution and flash-cool it in liquid nitrogen.

-

Mount the frozen crystal in the X-ray beam.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the electron density map.

-

Build an atomic model of the protein into the electron density map.

-

Refine the model to improve its fit to the experimental data.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Caption: Preclinical Drug Discovery Workflow for this compound.

Conclusion

This compound represents a successful application of structure-based drug design, resulting in a potent dual inhibitor of BTK and MNK. Its unique covalent and non-covalent binding modes and its ability to simultaneously target two key oncogenic pathways underscore its potential as a novel therapeutic agent for B-cell malignancies. The detailed quantitative data and experimental protocols provided in this whitepaper offer a comprehensive resource for researchers and drug development professionals working to advance the next generation of targeted cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

QL-X-138: A Dual BTK/MNK Inhibitor for Lymphoma and Leukemia - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QL-X-138, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2), for the potential treatment of lymphoma and leukemia.

Core Concepts and Mechanism of Action

This compound is a potent and selective dual kinase inhibitor designed to simultaneously target key signaling pathways implicated in the proliferation and survival of B-cell malignancies.[1][2][3] It employs a unique dual-binding mechanism, exhibiting covalent binding to BTK and non-covalent, reversible binding to MNK1 and MNK2.[3][4][5]

-

BTK Inhibition: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell maturation, proliferation, and survival.[2][3] By covalently binding to BTK, this compound irreversibly inhibits its kinase activity, thereby disrupting the BCR signaling cascade that is often constitutively active in B-cell cancers.[4]

-

MNK Inhibition: MNK1 and MNK2 are key downstream effectors of the RAF-MEK-ERK signaling pathway. They regulate protein synthesis and cell proliferation by phosphorylating the eukaryotic initiation factor 4E (eIF4E).[2][3] this compound's non-covalent inhibition of MNK kinases offers a complementary mechanism to suppress tumor growth.[4]

The simultaneous inhibition of both BTK and MNK pathways is hypothesized to produce a synergistic anti-tumor effect, potentially overcoming resistance mechanisms associated with single-target therapies.[2]

Quantitative Data

The following tables summarize the in vitro potency and anti-proliferative activity of this compound.

Table 1: Kinase Inhibitory Potency of this compound

| Target | IC50 (nM) |

| BTK | 9.4[1] |

| MNK1 | 107.4[1] |

| MNK2 | 26[1] |

Table 2: Anti-Proliferative Activity (GI50, μM) of this compound in Lymphoma and Leukemia Cell Lines (72h treatment)

| Cell Line | Disease Type | GI50 (μM) |

| TMD8 | Diffuse Large B-cell Lymphoma | 0.31[1] |

| U2932 | Diffuse Large B-cell Lymphoma | 1.2[1] |

| Ramos | Burkitt's Lymphoma | 0.49[1] |

| OCI-AML3 | Acute Myeloid Leukemia | 1.4[1] |

| SKM-1 | Acute Myeloid Leukemia | 0.4[1] |

| NOMO-1 | Acute Myeloid Leukemia | 0.23[1] |

| NB4 | Acute Promyelocytic Leukemia | 0.95[1] |

| HEL | Acute Myeloid Leukemia | 1.2[1] |

| U937 | Histiocytic Lymphoma | 1.4[1] |

| NALM6 | B-cell Precursor Leukemia | 0.23[1] |

| MEC-1 | Chronic Lymphocytic Leukemia | 1.3[1] |

| MEC-2 | Chronic Lymphocytic Leukemia | 0.93[1] |

| Hs 505.T | T-cell Lymphoma | 1[1] |

| REC-1 | Mantle Cell Lymphoma | 2.4[1] |

Table 3: Cellular Activity of this compound in Ramos Cells

| Parameter | EC50 (nM) |

| BTK autophosphorylation (Y223) | 11[6] |

| PLCγ2 phosphorylation (Y1217) | 57[6] |

Preclinical Studies

In Vitro Effects:

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G0/G1 phase in a dose-dependent manner in various lymphoma and leukemia cell lines, including Ramos, OCI-AML-3, U937, and U2932.[1][3]

-

Apoptosis Induction: The compound effectively induces apoptosis in a time- and dose-dependent manner in the same cell lines.[1]

In Vivo Efficacy:

-

In a xenograft mouse model inoculated with SKM-1 acute myeloid leukemia cells, this compound demonstrated dose-dependent tumor inhibition.[2] Specific quantitative data on tumor growth inhibition percentages and survival were not detailed in the reviewed literature.

Pharmacokinetics:

-

Detailed pharmacokinetic parameters such as Cmax, Tmax, and bioavailability for this compound are not publicly available in the reviewed literature. One study noted the need to improve the pharmacokinetic properties of this compound for in vivo studies.[7][8]

Clinical Trials:

-

No clinical trials for this compound have been identified in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its in vitro evaluation.

Caption: Simplified BTK signaling pathway inhibited by this compound.

Caption: Simplified RAF-MEK-ERK-MNK pathway inhibited by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of First BTK/MNK Dual Inhibitor----High Magnetic Field Laboratory, Chinese Academy of Sciences [english.hmfl.cas.cn]

- 3. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dovepress.com [dovepress.com]

The Dual-Edged Sword: A Technical Guide to the Anti-Proliferative Effects of QL-X-138

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-proliferative effects of QL-X-138, a potent and selective dual kinase inhibitor. By targeting both Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2), this compound presents a promising therapeutic strategy for B-cell malignancies. This document outlines the quantitative data supporting its efficacy, details the experimental protocols for its evaluation, and visualizes the key signaling pathways and workflows involved.

Core Mechanism of Action

This compound functions as a dual inhibitor, uniquely engaging its targets through different binding mechanisms. It forms a covalent bond with Cys481 in the active site of BTK, ensuring potent and sustained inhibition.[1][2] In contrast, it binds to MNK1 and MNK2 non-covalently.[2][3] This dual-pronged attack on two distinct signaling pathways enhances its anti-proliferative efficacy compared to single-target inhibitors.[2][3]

Quantitative Anti-Proliferative Data

The efficacy of this compound has been demonstrated across a range of lymphoma and leukemia cell lines. The following tables summarize the key quantitative data regarding its inhibitory concentrations and effects on downstream signaling.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| BTK | 9.4 |

| MNK1 | 107.4 |

| MNK2 | 26 |

Data sourced from MedchemExpress and Wu et al., 2016.[2][4]

Table 2: Anti-Proliferative Activity (GI50) of this compound in Lymphoma and Leukemia Cell Lines (72h treatment)

| Cell Line | Cell Type | GI50 (µM) |

| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.31 |

| U2932 | DLBCL | 1.2 |

| Ramos | Burkitt's Lymphoma | 0.49 |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 1.4 |

| SKM-1 | AML | 0.4 |

| NOMO-1 | AML | 0.23 |

| NB4 | Acute Promyelocytic Leukemia | 0.95 |

| HEL | Erythroleukemia | 1.2 |

| U937 | Histiocytic Lymphoma | 1.4 |

| NALM6 | B-cell Precursor Leukemia | 0.23 |

| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 1.3 |

| MEC-2 | CLL | 0.93 |

| Hs 505.T | T-cell Lymphoma | 1 |

| REC-1 | Mantle Cell Lymphoma | 2.4 |

Data sourced from MedchemExpress.[4]

Table 3: Cellular Signaling Inhibition by this compound

| Cell Line | Downstream Target | EC50 (nM) |

| Ramos | BTK auto-phosphorylation (Y223) | 11 |

| Ramos | PLCγ2 phosphorylation (Y1217) | 57 |

Data sourced from Wu et al., 2016.[1]

Key Cellular Effects

Beyond direct proliferation inhibition, this compound induces critical cellular responses that contribute to its anti-cancer activity.

-

Cell Cycle Arrest: this compound effectively arrests the growth of lymphoma and leukemia cells in the G0/G1 phase of the cell cycle.[2][3] This effect is dose-dependent and has been observed in cell lines such as Ramos, OCI-AML-3, U937, and U2932 following 24 to 72 hours of treatment with concentrations ranging from 0.5 to 5 µM.[4][5]

-

Induction of Apoptosis: The compound is a potent inducer of apoptotic cell death.[2][3] Time- and dose-dependent increases in apoptosis have been demonstrated in Ramos, OCI-AML-3, U937, and U2932 cells at concentrations of 0.5-5 µM over 8 to 72 hours.[4]

Signaling Pathways Modulated by this compound

This compound exerts its effects by simultaneously blocking the B-cell receptor (BCR) pathway via BTK inhibition and the RAF-MEK-ERK downstream signaling via MNK inhibition.

Caption: this compound dual-inhibitory mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.

Anti-Proliferation Assay (GI50 Determination)

This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

-

Cell Plating: Seed cells in 96-well microplates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of appropriate cell culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute in cell culture medium to achieve final concentrations typically ranging from 0.01 µM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

-

Viability Assessment: Add 20 µL of a colorimetric reagent such as CellTiter 96® AQueous One Solution Reagent (Promega) to each well. Incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.

Caption: Workflow for the anti-proliferation (GI50) assay.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells (e.g., Ramos, OCI-AML-3) in 6-well plates and treat with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) or vehicle control for 24, 48, or 72 hours.

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation. Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay

This method utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with this compound at various concentrations and time points as described for the cell cycle analysis.

-

Cell Harvesting and Washing: Harvest approximately 1-5 x 10^5 cells by centrifugation. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Conclusion

This compound demonstrates significant anti-proliferative effects in a wide array of hematological cancer cell lines. Its dual-inhibitory mechanism, targeting both BTK and MNK kinases, leads to potent cell cycle arrest and induction of apoptosis. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of this compound as a novel therapeutic agent for B-cell malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

QL-X-138: A Technical Guide to its Mechanism of Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

QL-X-138 is a novel dual inhibitor that potently and selectively targets Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2).[1][2][3] This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis in cancer cells, with a focus on B-cell malignancies. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival.[1][3] Dysregulation of BTK activity is a hallmark of various B-cell cancers.[1][3] Concurrently, MNK1 and MNK2 are key downstream effectors of the RAF-MEK-ERK signaling pathway and regulate protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[1][3] The dual inhibition of BTK and MNK presents a synergistic approach to anticancer therapy, and this compound has been designed to exploit this strategy.[1][2][3] Preclinical studies have demonstrated that this compound effectively induces cell cycle arrest and apoptosis in various lymphoma and leukemia cell lines.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Binding Mode |

| BTK | 9.4 | Covalent |

| MNK1 | 107.4 | Non-covalent |

| MNK2 | 26 | Non-covalent |

Data sourced from MedChemExpress.

Table 2: Anti-proliferative Activity of this compound (GI50, µM)

| Cell Line | Disease Type | GI50 (µM) |

| TMD8 | ABC-DLBCL | 0.31 |

| U2932 | ABC-DLBCL | 1.2 |

| Ramos | Burkitt's Lymphoma | 0.49 |

| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |

| SKM-1 | Acute Myeloid Leukemia | 0.4 |

| NOMO-1 | Acute Myeloid Leukemia | 0.23 |

| NB4 | Acute Promyelocytic Leukemia | 0.95 |

| HEL | Erythroleukemia | 1.2 |

| U937 | Histiocytic Lymphoma | 1.4 |

| NALM6 | B-cell Precursor Leukemia | 0.23 |

| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |

| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |

| REC-1 | Mantle Cell Lymphoma | 2.4 |

Data represents the concentration required for 50% growth inhibition after 72 hours of treatment. Data sourced from MedChemExpress.

Table 3: Apoptosis Induction by this compound

| Cell Line | Concentration | Time (hours) | Observation |

| Ramos | 300 nM | 24 | Apoptosis induction |

| Ramos | 1 µM | 8 | Strong apoptosis induction |

| OCI-AML3 | 5 µM | 48 | Apoptosis induction |

| U2932 | 500 nM | 48 | Apoptosis induction |

| U937 | Up to 1 µM | 72 | No significant apoptosis |

Data sourced from Wu et al., 2015.

Signaling Pathways in this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by simultaneously blocking two key survival pathways.

3.1. Inhibition of the BTK/BCR Signaling Pathway

In B-cells, BTK is a crucial transducer of signals from the B-cell receptor (BCR). Its activation leads to the phosphorylation of downstream targets, including phospholipase Cγ2 (PLCγ2), which in turn promotes cell survival and proliferation. By covalently binding to BTK, this compound inhibits its kinase activity, thereby blocking the downstream pro-survival signals and making the cell more susceptible to apoptosis.

References

A Technical Guide to QL-X-138-Mediated G0/G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dual BTK/MNK kinase inhibitor, QL-X-138, and its targeted effect on the G0/G1 phase of the cell cycle in lymphoma and leukemia cells. This document outlines the core mechanism of action, presents quantitative data from key experiments, details the experimental protocols for replication, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective dual kinase inhibitor that uniquely targets both Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinase (MNK).[1][2] Its mechanism involves covalent binding to BTK and non-covalent binding to MNK.[2][3]

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell maturation, proliferation, and survival.[1][2] By inhibiting BTK, this compound disrupts this pathway. MNK is a key downstream regulator in the RAF-MEK-ERK signaling pathway and modulates protein synthesis through the eukaryotic initiation factor 4E (eIF4E).[1][2] The simultaneous inhibition of both BTK and MNK leads to a more potent anti-proliferative effect and induction of G0/G1 cell cycle arrest and apoptosis in various B-cell cancer cell lines compared to selective inhibitors of either kinase alone.[1]

Quantitative Data: Cell Cycle Analysis in Ramos Cells

The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of Ramos (Burkitt's lymphoma) cells after 24 hours of treatment. The data demonstrates a significant increase in the percentage of cells in the G0/G1 phase with increasing concentrations of this compound, indicative of cell cycle arrest at this stage.

| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 45.3 | 44.1 | 10.6 |

| 0.1 | 54.2 | 36.8 | 9.0 |

| 0.3 | 68.5 | 24.3 | 7.2 |

| 1.0 | 75.1 | 18.5 | 6.4 |

Data extracted from analysis of Ramos cells treated for 24 hours.

Experimental Protocols

Cell Culture and Drug Treatment

Ramos cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cell cycle analysis, Ramos cells were seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound (0.1 µM, 0.3 µM, and 1.0 µM) or DMSO as a vehicle control for 24 hours.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After the 24-hour incubation period, cells were harvested by centrifugation at 500 x g for 5 minutes.

-

Washing: The cell pellet was washed once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells were resuspended in 1 mL of ice-cold 70% ethanol and fixed overnight at -20°C.

-

Staining: The fixed cells were centrifuged to remove the ethanol, and the pellet was washed with PBS. The cells were then resuspended in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubation: The cell suspension was incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a FACSCalibur flow cytometer (BD Biosciences). A total of 10,000 events were collected for each sample.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using ModFit LT software.

Visualizations

Signaling Pathway of this compound

Caption: this compound dual-inhibitory signaling pathway.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing this compound's effect on the cell cycle.

References

The Dual-Target Mechanism of QL-X-138: A Technical Guide to its Inhibition of the BTK Signaling Pathway

For Immediate Release

This technical guide provides an in-depth analysis of QL-X-138, a potent and selective dual kinase inhibitor targeting Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinase (MNK). Developed as a potential therapeutic strategy for B-cell malignancies, this compound exhibits a unique dual-binding mechanism, characterized by covalent, irreversible inhibition of BTK and non-covalent, reversible inhibition of MNK.[1][2][3] This document details the molecular interactions, cellular effects, and the experimental methodologies used to characterize the inhibitory action of this compound on the BTK signaling pathway.

Core Mechanism of Action

This compound was developed through a structure-based drug design approach to simultaneously target two key kinases implicated in lymphoma and leukemia.[1][4] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, maturation, and survival.[1][5][6] MNK is a downstream regulator in the RAF-MEK-ERK signaling pathway, controlling protein synthesis and cell proliferation.[1][5]

The innovative design of this compound allows it to form a covalent bond with the Cysteine 481 (Cys481) residue within the active site of BTK via its acrylamide "warhead".[7] Molecular modeling studies further indicate that this interaction is stabilized by hydrogen bonds with Met477 and Lys430.[7] This covalent binding leads to sustained, irreversible inhibition of BTK activity. In contrast, its interaction with MNK is non-covalent, providing a reversible inhibition of this second target.[1]

Quantitative Inhibitory and Anti-proliferative Activity

The efficacy of this compound has been quantified through various enzymatic and cell-based assays. The compound demonstrates potent inhibition of its target kinases and significant anti-proliferative effects across a range of hematological cancer cell lines.

Table 1: Enzymatic Inhibition of Target Kinases by this compound

| Target Kinase | Inhibition Type | IC50 Value (nM) |

| BTK | Covalent | 9.4 |

| MNK1 | Non-covalent | 107.4 |

| MNK2 | Non-covalent | 26.0 |

| Data sourced from MedchemExpress.[7] |

Table 2: Cellular BTK Pathway Inhibition by this compound in Ramos Cells

| Cellular Event Measured | EC50 Value (nM) |

| Suppression of BTK autophosphorylation (Y223) | 11 |

| Blockade of PLCγ2 phosphorylation (Y1217) | 57 |

| Data sourced from MedchemExpress.[7] |

Table 3: Anti-Proliferative Activity (GI50, µM) of this compound in B-Cell Cancer Lines

| Cell Line | GI50 (µM) | Cell Line | GI50 (µM) |

| TMD8 | 0.31 | U937 | 0.95 |

| U2932 | 1.2 | NALM6 | 1.2 |

| Ramos | 0.49 | MEC-1 | 1.4 |

| OCI-AML3 | 1.4 | MEC-2 | 0.23 |

| SKM-1 | 0.4 | Hs 505.T | 1.3 |

| NOMO-1 | 0.23 | REC-1 | 0.93 |

| NB4 | 0.95 | ||

| GI50 (Growth Inhibition 50) values determined after 72 hours of exposure. Data sourced from MedchemExpress.[7] |

Signaling Pathway Inhibition and Cellular Consequences

This compound effectively disrupts the BTK signaling cascade initiated by BCR activation. By irreversibly binding to BTK, it prevents the autophosphorylation at Tyrosine 223 (Y223) required for its full activation.[6][7] This, in turn, blocks the subsequent phosphorylation of its downstream target, phospholipase C gamma 2 (PLCγ2), a key step for propagating the signal.[7] The dual inhibition of BTK and MNK results in a potent anti-proliferative effect, arresting cell growth at the G0-G1 phase of the cell cycle and inducing significant apoptotic cell death in lymphoma and leukemia cells.[1][4]

Experimental Protocols

The characterization of this compound involved several key biochemical and cell-based assays. The following sections provide detailed, representative methodologies for these experiments.

In-Cell Western Assay for BTK Pathway Phosphorylation

This assay quantifies the phosphorylation status of BTK and its substrates within cells following inhibitor treatment.

-

Cell Plating: Seed cells (e.g., Ramos) into black-walled 96-well plates at a density of 5,000-20,000 cells per well and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

-

BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody to a final concentration of 5 µg/mL for 10 minutes.

-

Fixation: Remove media and immediately add 150 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature (RT).

-

Permeabilization: Wash wells twice with PBS. Add 150 µL of PBS containing 0.1% Triton X-100 and incubate for 30 minutes at RT with gentle shaking.

-

Blocking: Wash wells twice with PBS containing 0.1% Tween-20 (PBST). Add 150 µL of blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBST) and incubate for 1.5 hours at RT.

-

Primary Antibody Incubation: Remove blocking buffer and add 50 µL of primary antibody solution (e.g., rabbit anti-pBTK Y223 and mouse anti-total BTK) diluted in blocking buffer. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash wells four times with PBST. Add 50 µL of fluorescently-labeled secondary antibody cocktail (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) diluted in blocking buffer. Incubate for 1 hour at RT, protected from light.

-

Data Acquisition: Wash wells four times with PBST. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The signal for the phosphorylated protein is normalized to the signal for the total protein to determine the extent of inhibition.

Cell Viability and Proliferation Assay (MTS/MTT)

This colorimetric assay measures the metabolic activity of cells to determine the anti-proliferative effects of a compound.

-

Cell Seeding: Seed lymphoma or leukemia cells into a clear 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium.

-

Compound Addition: The following day, add 100 µL of medium containing serial dilutions of this compound (or vehicle control) to achieve the desired final concentrations.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

-

Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS/MTT into a colored formazan product.[1]

-

Data Measurement: If using MTS, measure the absorbance directly at 490 nm using a microplate reader. If using MTT, first add 100 µL of solubilization solution to dissolve the formazan crystals, then measure absorbance at 570 nm.[1]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results against the log of the inhibitor concentration and fit to a dose-response curve to determine the GI50/IC50 value.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Reaction Setup: In a 384-well plate, combine the purified BTK enzyme, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and kinase assay buffer.

-

Inhibitor Addition: Add this compound across a range of concentrations (typically in a 10-point, 3-fold serial dilution). Include a no-enzyme control and a no-inhibitor (vehicle) control.

-

Reaction Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be near the Km value for the enzyme to ensure sensitive IC50 determination.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP generated into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

-

Data Analysis: The luminescent signal is directly proportional to kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.

Conclusion

This compound represents a sophisticated approach to cancer therapy by simultaneously targeting two distinct and critical signaling pathways with different modes of inhibition. Its covalent, potent, and sustained inhibition of BTK effectively shuts down the pro-survival BCR signaling cascade. This action is complemented by the reversible inhibition of MNK, further contributing to its strong anti-proliferative and pro-apoptotic effects in B-cell malignancies. The data and methodologies presented in this guide underscore the rationale for its development and provide a framework for the continued investigation of dual-target inhibitors in oncology.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. medchemexpress.com [medchemexpress.com]

The Dual BTK/MNK Inhibitor QL-X-138: A Technical Guide to its Inhibition of the MNK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

QL-X-138 is a novel, potent, and selective dual inhibitor of Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK1 and MNK2).[1] This technical guide focuses on the inhibitory action of this compound on the MNK signaling pathway, a critical regulator of protein synthesis and cell proliferation, particularly in the context of hematological malignancies. This compound exhibits a unique mechanism, with covalent binding to BTK and non-covalent, reversible binding to MNK1 and MNK2.[2] Its ability to simultaneously target these two key kinases presents a promising therapeutic strategy for various B-cell cancers and leukemia.[1]

Core Mechanism: Inhibition of the MNK Signaling Pathway

The MNK signaling pathway is a crucial downstream effector of the Ras/Raf/MEK/ERK and p38 MAPK signaling cascades.[1] These pathways are frequently hyperactivated in cancer, leading to uncontrolled cell growth and survival. MNK1 and MNK2, the primary kinases in this pathway, phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[3][4] This phosphorylation event is a key regulatory step in cap-dependent mRNA translation, promoting the synthesis of proteins essential for cell cycle progression and proliferation, including oncogenes like c-Myc and Cyclin D1.

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of both MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E. This disruption of the MNK-eIF4E axis leads to a reduction in the translation of oncogenic proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Presentation

The inhibitory potency of this compound against MNK1 and MNK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below.

| Kinase | This compound IC50 (nM) |

| MNK1 | 107.4 |

| MNK2 | 26 |

Data sourced from immunoprecipitation kinase assays.

The anti-proliferative activity of this compound has been evaluated across a panel of lymphoma and leukemia cell lines. The half-maximal growth inhibition (GI50) values after a 72-hour treatment are presented in the following table.

| Cell Line | Cancer Type | This compound GI50 (µM) |

| TMD8 | ABC-DLBCL | 0.31 |

| U2932 | ABC-DLBCL | 1.2 |

| Ramos | Burkitt's Lymphoma | 0.49 |

| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |

| SKM-1 | Acute Myeloid Leukemia | 0.4 |

| NOMO-1 | Acute Myeloid Leukemia | 0.23 |

| NB4 | Acute Promyelocytic Leukemia | 0.95 |

| HEL | Erythroleukemia | 1.2 |

| U937 | Histiocytic Lymphoma | 1.4 |

| NALM6 | B-cell Precursor Leukemia | 0.23 |

| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |

| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |

| Hs 505.T | T-cell Lymphoma | 1 |

| REC-1 | Mantle Cell Lymphoma | 2.4 |

Experimental Protocols

Immunoprecipitation (IP) Kinase Assay for MNK1/2 Inhibition

This protocol outlines the methodology to determine the in vitro inhibitory activity of this compound against MNK1 and MNK2.

1. Cell Lysate Preparation:

-

Culture cells (e.g., HEK293T) overexpressing tagged MNK1 or MNK2.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation to remove cellular debris.

2. Immunoprecipitation:

-

Incubate the clarified cell lysate with an antibody specific to the tag on the MNK protein (e.g., anti-FLAG or anti-HA) to form an immune complex.

-

Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

3. Kinase Reaction:

-

Resuspend the beads with the immunoprecipitated MNK kinase in a kinase assay buffer.

-

Add a known substrate for MNK, such as a recombinant eIF4E protein.

-

Add ATP (radiolabeled or non-radiolabeled, depending on the detection method).

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

4. Detection and Analysis:

-

Stop the kinase reaction (e.g., by adding SDS-PAGE loading buffer).

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated substrate. If using radiolabeled ATP, this can be done by autoradiography. If using non-radiolabeled ATP, a phospho-specific antibody against the phosphorylated substrate can be used for Western blotting.

-

Quantify the signal intensity and calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for Phospho-eIF4E

This protocol describes the method to assess the effect of this compound on the phosphorylation of the downstream target eIF4E in cultured cells.

1. Cell Treatment and Lysis:

-

Seed cancer cell lines (e.g., Ramos, OCI-AML3) in culture plates.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 4 hours).

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (p-eIF4E, Ser209).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

4. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total eIF4E and a loading control protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities to determine the relative levels of p-eIF4E normalized to total eIF4E and the loading control.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cell lines.

1. Cell Seeding and Treatment:

-

Seed cancer cells in 96-well plates at a predetermined optimal density.

-

Allow the cells to adhere and resume growth overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control.

2. MTT Incubation:

-

After the desired treatment period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-